molecular formula C8H7BN2O2S B14069663 (2-(Thiophen-3-yl)pyrimidin-5-yl)boronic acid

(2-(Thiophen-3-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B14069663
M. Wt: 206.03 g/mol
InChI Key: OXSLGOCJOXCYQP-UHFFFAOYSA-N
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Description

(2-(Thiophen-3-yl)pyrimidin-5-yl)boronic acid: is an organoboron compound with the molecular formula C8H7BN2O2S. It is characterized by the presence of a thiophene ring and a pyrimidine ring, both of which are fused to a boronic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Thiophen-3-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Typically between 50-100°C

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (2-(Thiophen-3-yl)pyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, (2-(Thiophen-3-yl)pyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts .

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it a valuable component in the synthesis of high-performance materials .

Mechanism of Action

The mechanism of action of (2-(Thiophen-3-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The thiophene and pyrimidine rings contribute to the compound’s ability to interact with aromatic and heteroaromatic systems, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

  • Thiophene-2-boronic acid
  • Pyridine-4-boronic acid
  • Benzo[b]thiophene-2-boronic acid

Comparison: Compared to these similar compounds, (2-(Thiophen-3-yl)pyrimidin-5-yl)boronic acid is unique due to the presence of both a thiophene and a pyrimidine ring. This dual-ring structure enhances its versatility and reactivity, making it suitable for a wider range of applications in both research and industry .

Properties

Molecular Formula

C8H7BN2O2S

Molecular Weight

206.03 g/mol

IUPAC Name

(2-thiophen-3-ylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C8H7BN2O2S/c12-9(13)7-3-10-8(11-4-7)6-1-2-14-5-6/h1-5,12-13H

InChI Key

OXSLGOCJOXCYQP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C2=CSC=C2)(O)O

Origin of Product

United States

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